molecular formula C14H15ClO5 B6096222 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B6096222
M. Wt: 298.72 g/mol
InChI Key: QGGDVNDLHBQBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one, also known as Clodronate, is a bisphosphonate drug that has been used for the treatment of bone disorders such as osteoporosis, Paget's disease, and bone metastases. Clodronate has also been studied for its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases.

Mechanism of Action

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of osteoclasts, which are responsible for bone resorption. This compound is taken up by osteoclasts and induces apoptosis, leading to a reduction in bone resorption and an increase in bone density. This compound also has anti-inflammatory effects and has been shown to inhibit the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in bone mineral density, a reduction in bone turnover, and a decrease in the incidence of fractures. This compound has also been shown to have anti-inflammatory effects, including a reduction in the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively deplete macrophages in vivo, which allows for the study of their role in various physiological processes. However, this compound has limitations, including potential off-target effects and the need for multiple injections to achieve macrophage depletion.

Future Directions

Future research on 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other cell types and physiological processes. Finally, the development of more selective and efficient methods for macrophage depletion could improve the utility of this compound in research.

Synthesis Methods

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the condensation of 4-methylcoumarin with chloroacetaldehyde and subsequent reaction with phosphorus trichloride and sodium hydroxide. The final product is obtained by reacting the intermediate with methanol and hydrochloric acid.

Scientific Research Applications

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical fields. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been used to deplete macrophages in vivo and study their role in immune responses. In infectious diseases, this compound has been used to investigate the role of macrophages in host defense against pathogens.

properties

IUPAC Name

6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO5/c1-8-3-14(17)20-11-5-12(18-2)13(4-10(8)11)19-7-9(16)6-15/h3-5,9,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGDVNDLHBQBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(CCl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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